molecular formula C23H27N3O2 B6042078 N-allyl-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide

N-allyl-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide

Cat. No. B6042078
M. Wt: 377.5 g/mol
InChI Key: LJIZHNDHWHAKPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as DPA-714 and is known for its potential application in the field of positron emission tomography (PET) imaging. DPA-714 is a selective ligand for the translocator protein (TSPO), which is expressed in various cells, including microglia, astrocytes, and immune cells.

Mechanism of Action

TSPO is a mitochondrial protein that is involved in the regulation of cholesterol transport, steroidogenesis, and apoptosis. TSPO is also expressed in various cells, including microglia, astrocytes, and immune cells, where it is upregulated in response to inflammation and cellular stress. DPA-714 binds to TSPO with high affinity and specificity, allowing for the visualization and quantification of TSPO expression in vivo.
Biochemical and Physiological Effects:
DPA-714 has been shown to have minimal toxicity and is well-tolerated in animal studies. The compound has a high affinity for TSPO, allowing for the detection of low levels of TSPO expression. DPA-714 has been used to study various pathological conditions, including neuroinflammation, neurodegenerative diseases, and cancer.

Advantages and Limitations for Lab Experiments

DPA-714 has several advantages for lab experiments, including its high affinity and specificity for TSPO, its non-invasive nature, and its ability to detect low levels of TSPO expression. However, there are also limitations to the use of DPA-714, including the need for specialized equipment and expertise for N-allyl-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide imaging, the cost of the compound, and the limited availability of the compound.

Future Directions

There are several future directions for the use of DPA-714 in scientific research. One potential application is the use of DPA-714 for the early detection and monitoring of neuroinflammation and neurodegenerative diseases. Another potential application is the use of DPA-714 for the detection and monitoring of cancer, as TSPO expression is upregulated in various types of cancer. Additionally, there is a need for the development of new TSPO ligands with improved properties, including higher affinity and specificity for TSPO, improved pharmacokinetics, and lower cost.

Synthesis Methods

The synthesis of DPA-714 involves a multi-step process that includes the reaction of 2,2-diphenylethylamine with acetic anhydride to form 1-acetyl-2,2-diphenylethylamine. This intermediate is then reacted with piperazine-2,3-dione to form N-acetyl-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide. Finally, this compound is reacted with allyl bromide to form N-allyl-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide. The purity of the compound can be improved using chromatography techniques.

Scientific Research Applications

DPA-714 has been extensively studied for its potential application in N-allyl-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide imaging. N-allyl-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide imaging is a non-invasive technique that allows the visualization and quantification of biological processes in vivo. DPA-714 is a selective ligand for TSPO, which is upregulated in various pathological conditions, including neuroinflammation, neurodegenerative diseases, and cancer. N-allyl-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide imaging using DPA-714 can provide valuable information about the extent and severity of these conditions.

properties

IUPAC Name

2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-2-13-24-22(27)16-21-23(28)25-14-15-26(21)17-20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-12,20-21H,1,13-17H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIZHNDHWHAKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CC1C(=O)NCCN1CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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